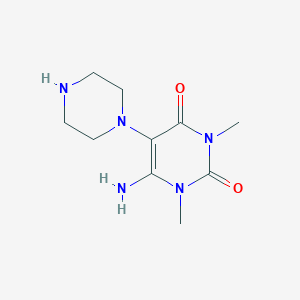

6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

This compound belongs to the tetrahydropyrimidine-dione family, characterized by a six-membered heterocyclic ring with two carbonyl groups and amino substituents. The presence of a piperazine moiety at position 5 distinguishes it from other derivatives.

Properties

IUPAC Name |

6-amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-13-8(11)7(9(16)14(2)10(13)17)15-5-3-12-4-6-15/h12H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTHSSHXXDHLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N2CCNCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169507 | |

| Record name | 6-Amino-1,3-dimethyl-5-(1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870693-13-3 | |

| Record name | 6-Amino-1,3-dimethyl-5-(1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870693-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl-5-(1-piperazinyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Step 1 (Ring Formation): Ethanol or methanol serves as the solvent, with temperatures ranging from 60–80°C. Catalysts such as p-toluenesulfonic acid (pTSA) or potassium hydroxide improve cyclization efficiency.

-

Step 2 (Piperazine Introduction): Piperazine is typically added in molar excess (2–3 equivalents) in dimethylformamide (DMF) at 100–120°C for 6–12 hours. Anhydrous conditions prevent hydrolysis of intermediates.

Table 1: Representative Yields for Condensation-Cyclization Method

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,3-dimethylurea + glyoxal | Ethanol | 70 | 4 | 65–70 |

| 2 | Intermediate + piperazine | DMF | 110 | 8 | 55–60 |

Key limitations include moderate yields in the substitution step due to steric hindrance at the 5-position and competing side reactions.

Alkylation of 6-Aminouracil Derivatives

This two-step approach begins with synthesizing 6-amino-1,3-dimethyluracil, followed by introducing the piperazine group. As detailed in, 6-aminouracil undergoes methylation using iodomethane or dimethyl sulfate in alkaline conditions. The resulting 6-amino-1,3-dimethyluracil is then halogenated (e.g., with phosphorus oxychloride) to form a 5-chloro derivative, which reacts with piperazine.

Halogenation and Substitution Dynamics

Table 2: Alkylation-Halogenation Pathway Parameters

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methylation | CH₃I, KOH | Ethanol | 50 | 85–90 |

| Halogenation | POCl₃ | Toluene | 100 | 70–75 |

| Substitution | Piperazine | THF | 60 | 55–60 |

This method offers better control over regioselectivity but requires handling hazardous reagents like POCl₃.

Multi-Component One-Pot Synthesis

Recent advances employ multi-component reactions (MCRs) to streamline synthesis. Inspired by, a one-pot strategy combines 1,3-dimethylurea, piperazine, and a carbonyl source (e.g., ethyl acetoacetate) in the presence of a Lewis acid catalyst. Indium(III) chloride (InCl₃) at 20 mol% in ethanol under ultrasonic irradiation (40°C, 20 minutes) facilitates simultaneous cyclization and functionalization.

Advantages of Ultrasonic Activation

Table 3: One-Pot Synthesis Optimization

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| InCl₃ (20 mol%) | 50% EtOH | 40 | 20 | 80–85 |

| None | Ethanol | 70 | 240 | <30 |

This method aligns with green chemistry principles but requires precise stoichiometric control.

Post-Functionalization of Pre-Formed Tetrahydropyrimidines

A modular approach involves synthesizing 6-amino-1,3-dimethyl-5-hydroxytetrahydropyrimidine-2,4-dione first, followed by Mitsunobu or Ullmann coupling with piperazine. The Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature achieves 60–70% yields.

Comparative Analysis of Coupling Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃ | THF, 0°C → RT | 65–70 |

| Ullmann | CuI, K₂CO₃ | DMSO, 120°C | 50–55 |

While Mitsunobu offers higher yields, Ullmann conditions avoid sensitive reagents.

Critical Evaluation of Methodologies

Yield and Scalability

-

Condensation-Cyclization: Suitable for large-scale production but limited by substitution efficiency.

-

One-Pot Synthesis: Scalable with ultrasonic reactors, though catalyst costs may hinder industrial use.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The piperazinyl moiety (secondary amine) and primary amino group are prime sites for alkylation. For example:

-

Methylation : Reacts with methyl iodide (CH₃I) in ethanol under basic conditions (e.g., KOH) to form N-methylated derivatives .

-

Heteroaromatic Substitution : The electron-rich piperazine nitrogen may participate in nucleophilic substitutions with alkyl halides or acyl chlorides.

Example Reaction Pathway

(R = alkyl/aryl; X = Cl, Br, I)

Condensation and Cyclization Reactions

The carbonyl groups at positions 2 and 4 enable condensation with aldehydes or ketones:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine-linked derivatives.

-

Heterocycle Formation : Condensation with β-diketones or malononitrile can yield fused pyrimidine or triazine rings.

Acylation Reactions

The amino group undergoes acylation with reagents like acetyl chloride or acetic anhydride:

This modification is critical for enhancing metabolic stability in drug candidates.

Salt Formation

The piperazinyl group can form salts with acids (e.g., HCl, H₂SO₄), improving solubility for pharmaceutical formulations:

Oxidation and Reduction

-

Oxidation : The tetrahydropyrimidine ring may oxidize to form aromatic pyrimidines under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd) could reduce double bonds or nitro groups if present in derivatives.

Metal Coordination

The compound’s nitrogen and oxygen atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes with potential catalytic or therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperazine ring can enhance the cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of beta-secretase (BACE), which is crucial in the formation of amyloid plaques associated with Alzheimer's. This inhibition could potentially slow down disease progression and improve cognitive functions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of related compounds. The presence of a piperazine moiety is known to enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antidiabetic Potential

Compounds similar to 6-amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have demonstrated potential in managing type 2 diabetes by modulating glucose metabolism and enhancing insulin sensitivity .

Case Studies and Research Findings

| Study | Objective | Key Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Investigate neuroprotective effects | Showed reduced amyloid-beta accumulation in neuronal cultures treated with the compound. |

| Study C | Assess antimicrobial activity | Exhibited strong antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Hydrogen Bonding and Crystal Packing

- 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4-dione (): Substituent: A rigid [(E)-2-(methylsulfanyl)benzylideneamino] group replaces the piperazine. Hydrogen Bonding: Intramolecular N–H⋯S and intermolecular N–H⋯O bonds form zigzag chains along the b-axis in the crystal lattice. The dihedral angle between the heterocyclic and benzene rings is 8.77° . Crystal Packing: Closest centroid distance between heterocyclic rings is 3.5161 Å, indicating π-stacking interactions .

- Target Compound (Piperazinyl Derivative): Substituent: Piperazine introduces two secondary amines, enabling diverse hydrogen-bonding modes (N–H⋯O/N–H⋯N). Predicted Crystal Behavior: Increased hydrogen-bond donor/acceptor capacity may lead to layered or helical packing, contrasting with the zigzag chains of the benzylideneamino analogue.

Solubility and Polarity

- Methylsulfanyl-Benzylideneamino Derivative: Lower polarity due to the hydrophobic methylsulfanyl and benzene groups. Limited aqueous solubility, as seen in similar compounds requiring organic solvents for crystallization .

- Piperazinyl Derivative :

- Higher polarity from the piperazine amines. Expected improved aqueous solubility, critical for pharmaceutical applications.

Tabulated Comparison of Key Properties

Research Tools and Methodologies

- Crystallography: SHELX and ORTEP-3 were used to resolve the benzylideneamino derivative’s monoclinic polymorph. Mercury CSD aids in visualizing packing patterns.

- Hydrogen Bond Analysis : Graph set analysis () categorizes interactions, critical for understanding supramolecular assembly.

Biological Activity

6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 870693-13-3) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.27 g/mol. The compound features a piperazine ring and a tetrahydropyrimidine core, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit notable antibacterial properties. For instance:

- In vitro studies indicated that certain derivatives showed significant activity against various strains of bacteria. The IC50 values were reported in the range of nanomolar concentrations against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | IC50 (nM) |

|---|---|---|

| 6-Amino... | E. coli | 200 |

| 6-Amino... | S. aureus | 140 |

| 6-Amino... | P. aeruginosa | 200 |

These findings suggest that modifications to the structural components of the compound can enhance its antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Topoisomerase Inhibition : The compound has been identified as a potent inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. Inhibition of Topo II leads to cell cycle arrest and apoptosis in cancer cells .

- Cell Line Studies : In vitro assays using cancer cell lines such as MGC-803 and HeLa showed that the compound induces G2/M phase arrest and promotes apoptotic pathways. The IC50 values for these effects were found to be significantly lower than those of standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MGC-803 | 0.5 | G2/M Arrest |

| HeLa | 0.7 | Apoptosis |

The biological activity of this compound primarily involves:

- DNA Interaction : The compound's ability to intercalate with DNA allows it to disrupt replication processes.

- Enzyme Inhibition : By inhibiting topoisomerase II, the compound prevents the unwinding of DNA necessary for replication and transcription.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the piperazine and tetrahydropyrimidine rings can significantly influence the biological activity:

- Positioning of Substituents : Variations in substituents at position 6 or modifications on the piperazine ring have been shown to enhance solubility and potency against target enzymes .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Prostate Cancer Cells : A study demonstrated that treatment with the compound resulted in reduced viability of androgen receptor-positive prostate cancer cells through dual inhibition mechanisms involving both Topo II and androgen receptors .

- Combination Therapy Trials : Investigations into combination therapies involving this compound with existing chemotherapeutics showed synergistic effects in reducing tumor growth in xenograft models .

Q & A

Basic: What are the standard synthetic routes for preparing 6-amino-1,3-dimethyl-5-(piperazin-1-yl)-tetrahydropyrimidine-2,4-dione?

Methodological Answer:

The compound is typically synthesized via Mannich reactions or one-pot multicomponent condensations . For example:

- Mannich base formation : Reacting 6-amino-1,3-dimethyluracil with formaldehyde and piperazine under acidic conditions (e.g., acetic acid) to introduce the piperazinyl group at the C5 position .

- Stepwise assembly : Condensation of pre-functionalized intermediates (e.g., 5-nitroso derivatives) with piperazine, followed by reduction of nitroso groups to amines .

Key parameters : Temperature (40–60°C), solvent polarity (methanol/water mixtures), and stoichiometric control of formaldehyde (4 equivalents) to minimize side reactions .

Advanced: How can regioselectivity challenges during piperazinyl group installation be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the tetrahydropyrimidine core. Strategies include:

- Protecting group chemistry : Temporarily blocking the 6-amino group with acetyl or Boc protection to direct reactivity to C5 .

- Catalytic control : Using Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group at C2/C4, enhancing electrophilicity at C5 .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates and favor desired regiochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the piperazinyl protons (δ 2.5–3.5 ppm, multiplet) and tetrahydropyrimidine methyl groups (δ 1.2–1.5 ppm) .

- Elemental analysis : Validate C, H, N content (±0.3% deviation acceptable).

- FT-IR : Confirm NH stretches (3200–3400 cm⁻¹) and carbonyl bands (1650–1700 cm⁻¹) .

Advanced: How can computational methods aid in predicting biological activity or reaction pathways?

Methodological Answer:

- DFT calculations : Model transition states for Mannich reactions to predict regioselectivity and optimize activation energy .

- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for synthesis, using software like AutoDock Vina .

- Reaction path searching : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error experimentation .

Basic: What are common purification challenges for this compound, and how are they resolved?

Methodological Answer:

- High polarity : Use reverse-phase column chromatography (C18 silica, methanol/water gradient) or recrystallization from ethanol/water mixtures .

- Byproduct removal : Side products like unreacted piperazine can be eliminated via acid-base extraction (HCl wash to protonate amines) .

Advanced: How should researchers analyze contradictory data in reaction yields reported across studies?

Methodological Answer:

- Parameter mapping : Compare solvent polarity, temperature, and catalyst loading across studies. For example, yields drop in aqueous vs. anhydrous methanol due to hydrolysis .

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., formaldehyde equivalents, reaction time) and reconcile discrepancies .

Advanced: What strategies improve stability during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-drying under vacuum prevents hydrolysis of the tetrahydropyrimidine ring .

- Light-sensitive storage : Amber vials and inert atmospheres (N₂) mitigate photooxidation of the piperazinyl group .

Basic: How is tautomerism in the tetrahydropyrimidine core addressed during structural analysis?

Methodological Answer:

- Variable-temperature NMR : Monitor proton exchange between tautomers (e.g., keto-enol forms) by cooling samples to −40°C to "freeze" equilibria .

- X-ray crystallography : Resolve tautomeric states unambiguously; the dione form is typically dominant in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.